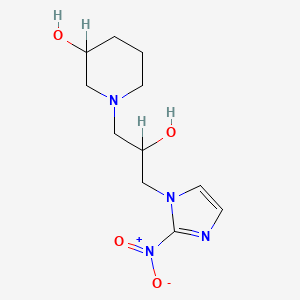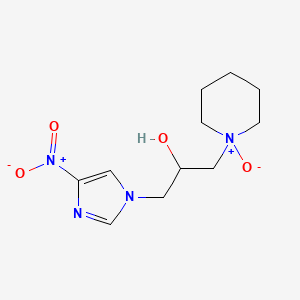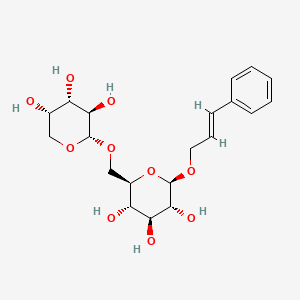
Rosavin
Overview
Description
Rosavin is a phenylpropanoid glycoside found predominantly in the roots and rhizomes of the plant Rhodiola rosea L., commonly known as golden root or Arctic root. This compound is recognized for its adaptogenic properties, which help the body resist physical, chemical, and biological stress. This compound is one of the key active ingredients in Rhodiola rosea L., contributing to its medicinal properties .
Mechanism of Action
Target of Action
Rosavin, a phenylpropanoid found in Rhodiola rosea’s rhizome, is known for its adaptogenic properties . It targets several cellular components and pathways, including the MAPK/ERK pathway , the cGAS-STING pathway , and the TLR-4/NF-κB pathway . These targets play crucial roles in various cellular processes, including cell viability, apoptosis, migration, and invasion .
Mode of Action
This compound interacts with its targets to bring about significant changes in cellular processes. For instance, it represses the viability and clone formation of SCLC cells, promotes apoptosis and G0/G1 arrest of SCLC cells, and suppresses migration and invasion of SCLC cells . Moreover, protein levels of p-ERK/ERK and p-MEK/MEK are decreased after this compound addition in SCLC cells .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and migration . It also modulates the cGAS-STING pathway, which plays a role in innate immunity and inflammation . Additionally, it impacts the TLR-4/NF-κB pathway, which is involved in immune and inflammatory responses .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). A study has shown that this compound can be determined in rat plasma, suggesting its bioavailability . .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been shown to improve insulin resistance and alleviate hepatic and kidney damage . It also exerts an antitumor role by inactivating the MAPK/ERK pathway . Furthermore, it promotes osteogenesis and osteoblast differentiation, and increases mouse runt-related transcription factor 2 (Runx2) and osteocalcin (OCN) expression .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. As an adaptogen, this compound is known for enhancing the body’s response to environmental stress . .
Biochemical Analysis
Biochemical Properties
Rosavin interacts with various enzymes, proteins, and other biomolecules. For instance, in vitro studies have shown that this compound inhibits osteoclastogenesis and reduces the expression of osteoclastogenesis-related genes such as cathepsin K, calcitonin receptor (CTR), tumor necrosis factor receptor-associated factor 6 (TRAF6), tartrate-resistant acid phosphatase (TRAP), and matrix metallopeptidase 9 (MMP-9) .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to have antioxidant, lipid-lowering, analgesic, antiradiation, antitumor, and immunomodulation effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on this compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . The exact metabolic pathways and the nature of these interactions are still being researched .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins .
Subcellular Localization
It is known that this compound can be directed to specific compartments or organelles, but the exact mechanisms, including any targeting signals or post-translational modifications, are still being studied .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rosavin can be synthesized through a series of chemical reactions starting from cinnamic acid. The synthetic route involves the conversion of cinnamic acid to cinnamyl alcohol, followed by glycosylation to form this compound. The key steps include:
Conversion of cinnamic acid to cinnamyl alcohol: This involves reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride.
Glycosylation: The cinnamyl alcohol is then glycosylated using glycosyl donors like glucose and arabinose under acidic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound primarily involves extraction from Rhodiola rosea L. roots and rhizomes. The extraction process includes:
Harvesting: The roots and rhizomes are harvested and dried.
Extraction: The dried plant material is subjected to solvent extraction using solvents like ethanol or methanol.
Purification: The extract is then purified using techniques such as column chromatography to isolate this compound.
Chemical Reactions Analysis
Types of Reactions
Rosavin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cinnamaldehyde and other oxidation products.
Reduction: Reduction of this compound can yield cinnamyl alcohol.
Hydrolysis: Acidic or enzymatic hydrolysis of this compound can break it down into its constituent sugars and cinnamyl alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Hydrolysis: Acidic conditions using hydrochloric acid or enzymatic conditions using glycosidases.
Major Products Formed
Oxidation: Cinnamaldehyde and other oxidation products.
Reduction: Cinnamyl alcohol.
Hydrolysis: Glucose, arabinose, and cinnamyl alcohol.
Scientific Research Applications
Rosavin has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of phenylpropanoids and glycosides.
Biology: Investigated for its role in cellular stress responses and metabolic pathways.
Medicine: Studied for its potential therapeutic effects, including antioxidant, anti-inflammatory, and neuroprotective properties. It has shown promise in the treatment of conditions such as depression, anxiety, and fatigue.
Industry: Utilized in the formulation of dietary supplements and functional foods due to its adaptogenic properties
Comparison with Similar Compounds
Rosavin is often compared with other phenylpropanoid glycosides found in Rhodiola rosea L., such as:
Rosarin: Similar to this compound but with a different sugar moiety.
Rosin: The simplest glycoside in the this compound family.
Salidroside: Another major active compound in Rhodiola rosea L., known for its adaptogenic and neuroprotective properties.
Uniqueness of this compound
This compound is unique due to its specific glycosylation pattern, which contributes to its distinct pharmacological profile. It has been shown to have a more potent adaptogenic effect compared to other similar compounds .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(E)-3-phenylprop-2-enoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O10/c21-12-9-28-19(17(25)14(12)22)29-10-13-15(23)16(24)18(26)20(30-13)27-8-4-7-11-5-2-1-3-6-11/h1-7,12-26H,8-10H2/b7-4+/t12-,13+,14-,15+,16-,17+,18+,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINHYCZCUGCZAJ-IPXOVKFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC=CC3=CC=CC=C3)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC/C=C/C3=CC=CC=C3)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101027577 | |
| Record name | Rosavin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101027577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84954-92-7 | |
| Record name | Rosavin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84954-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rosavin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084954927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rosavin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101027577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3R,4S,5S,6R)-2-[(E)-3-phenylprop-2-enoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROSAVIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1R72C0ROME | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


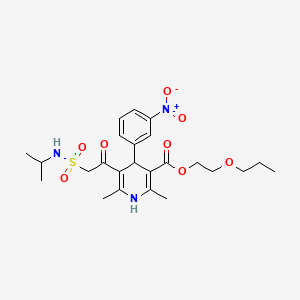
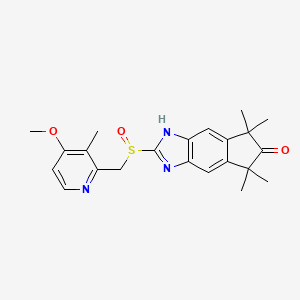

![Sodium;3-[(3R,4S,5S,7R)-7-[(3S,5S)-5-ethyl-5-[(5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-3-methyloxolan-2-yl]-4-hydroxy-3,5-dimethyl-6-oxononyl]-6-methyl-2,4-dinitrophenolate](/img/structure/B1679461.png)
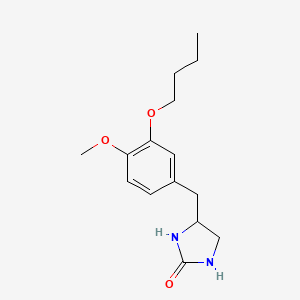
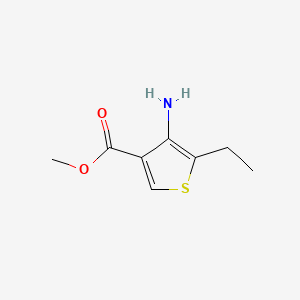
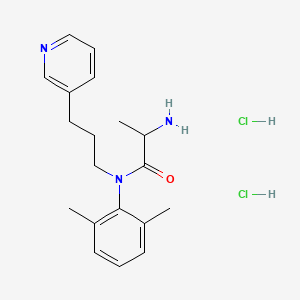
![6-(2-Chlorophenyl)-4h-imidazo[1,5-a][1,4]benzodiazepine-3-carboxamide](/img/structure/B1679466.png)
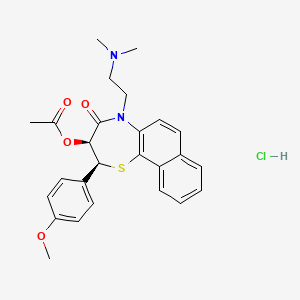
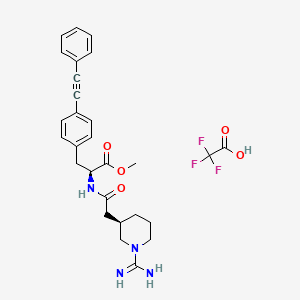
![5-[4-(4-Nitrophenyl)piperazin-1-yl]-5-(4-phenylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1679473.png)

